molecular formula C22H28N2O3S B2801961 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946271-05-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2801961
CAS No.: 946271-05-2
M. Wt: 400.54
InChI Key: ULMOOLJPRZRTSO-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide (CAS Number 946271-05-2) is a chemical compound with a molecular formula of C22H28N2O3S and a molecular weight of 400.5 g/mol . This proprietary compound belongs to a class of tetrahydroquinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery research. Structurally related compounds within this class have been investigated for various biological activities. For instance, certain isoquinoline and tetrahydroquinoline derivatives are described in patent literature for their potential use in treating viral infections, such as those mediated by retroviruses like HIV, acting through mechanisms that may include the inhibition of viral enzymes such as reverse transcriptase . This suggests its potential application as a valuable scaffold in antiviral and pharmaceutical development programs. The structure features a methanesulfonamide group linked to a meta-tolyl ring, providing a key site for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16(2)11-12-24-21-9-8-20(14-19(21)7-10-22(24)25)23-28(26,27)15-18-6-4-5-17(3)13-18/h4-6,8-9,13-14,16,23H,7,10-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOOLJPRZRTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation using an appropriate alkyl halide under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Receptor Binding and Activity

  • ABA Receptor Complex () : The 4-methylphenyl analog (PDB: 4LGB) binds ABA receptor PYL2 and PP2C HAB1, with the sulfonamide oxygen coordinating a magnesium ion. The meta-tolyl group in the target compound may alter this interaction due to differences in steric and electronic effects .
  • M2 Pyruvate Kinase Activation () : Sulfonamide derivatives with aryl groups at position 6 show enhanced activation, suggesting that the m-tolyl group in the target compound may offer moderate activity compared to para-substituted analogs .

Physicochemical Properties

  • Stability : Sulfonamide derivatives generally exhibit high metabolic stability, though branched alkyl chains (e.g., isopentyl) may increase susceptibility to oxidative degradation.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isopentyl substituent and a methanesulfonamide group. This unique structure is thought to contribute to its diverse biological activities.

Property Details
Molecular Formula C₁₈H₃₁N₃O₂S
Molecular Weight 345.53 g/mol
CAS Number 946198-98-7
Functional Groups Tetrahydroquinoline, Isopentyl, Sulfonamide

1. Antimicrobial Properties

The sulfonamide moiety is well-known for its antibacterial properties. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways. Research indicates that this compound may exhibit significant antimicrobial activity against various strains of bacteria .

2. Neuroprotective Effects

Studies on tetrahydroquinoline derivatives have shown potential neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Modulation of Cannabinoid Receptors

Research has demonstrated that compounds with similar structural frameworks can act as modulators of cannabinoid receptors. This modulation may influence appetite regulation and metabolic processes, suggesting therapeutic potential in obesity and metabolic disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cannabinoid receptors could lead to altered signaling pathways.

Research Findings

A variety of studies have examined the biological activity of this compound:

Case Studies

  • Antibacterial Activity: A study demonstrated that derivatives of sulfonamides showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Neuroprotection: In vitro studies indicated that tetrahydroquinoline derivatives could reduce neuronal cell death in models of oxidative stress.
  • Cannabinoid Modulation: Research on similar compounds revealed their ability to bind to CB1 and CB2 receptors, influencing neurotransmitter release.

Future Directions

Further research is warranted to explore the full pharmacological profile of this compound. Key areas for future studies include:

  • In Vivo Studies: To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate specific interactions at the molecular level.

Q & A

Q. What are the critical considerations for synthesizing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core. Key steps include:

  • Alkylation : Introducing the isopentyl group at the N1 position via nucleophilic substitution, often using isopentyl bromide under anhydrous conditions (e.g., DMF, NaH) .
  • Sulfonamide coupling : Reacting the intermediate with m-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonamide group .
  • Oxidation : Ensuring controlled oxidation at the C2 position to form the ketone moiety, often using mild oxidizing agents like PCC .

Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., isopentyl chain, m-tolyl group) and ketone functionality .
  • IR : Confirm sulfonamide S=O stretches (~1350–1160 cm1^{-1}) and ketone C=O (~1680 cm1^{-1}) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ for accurate mass validation) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer models?

  • Target identification : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to screen for interactions with topoisomerases or tubulin polymerization pathways, common targets for quinoline derivatives .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50_{50} values with structurally similar analogs to assess substituent effects .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to confirm programmed cell death induction .

Methodological Tip : Include positive controls (e.g., doxorubicin) and validate results across ≥3 biological replicates.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Variation of alkyl chains : Replace the isopentyl group with shorter (ethyl) or bulkier (cyclohexyl) chains to evaluate effects on membrane permeability and target binding .
  • Sulfonamide modifications : Substitute the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on enzyme inhibition .

Q. What analytical approaches resolve contradictions in reported solubility or bioactivity data?

  • Solubility discrepancies : Re-evaluate using standardized protocols (e.g., shake-flask method in PBS vs. DMSO) and account for batch-to-batch purity variations .
  • Bioactivity variability : Cross-validate using orthogonal assays (e.g., ATP-based viability vs. colony formation assays) and ensure consistent cell culture conditions (e.g., serum concentration, passage number) .

Methodological Tip : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials to enhance reproducibility.

Q. How can metabolic stability be assessed for preclinical development?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure intrinsic clearance (CLint_{int}) and identify major metabolites via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Q. Key Research Gaps :

  • Limited data on in vivo pharmacokinetics (e.g., bioavailability, tissue distribution).
  • Unclear off-target effects (e.g., hERG channel binding, cytotoxicity in non-cancer cells).

Q. Recommended Next Steps :

Conduct molecular docking to predict binding modes with tubulin or kinases.

Perform ADMET profiling to prioritize lead optimization.

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